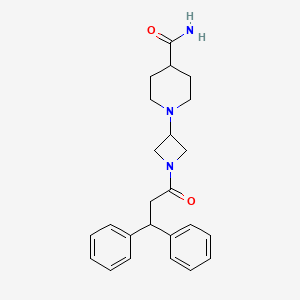

1-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

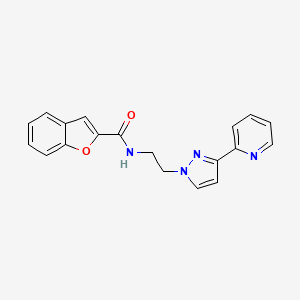

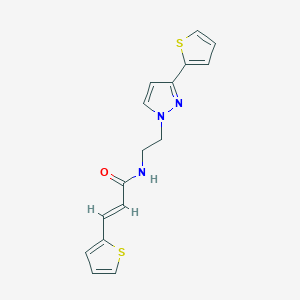

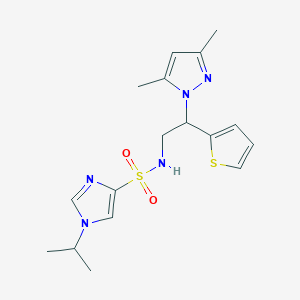

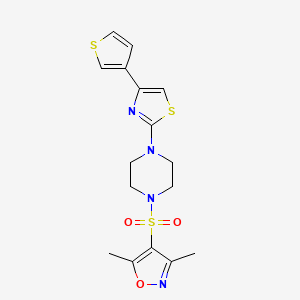

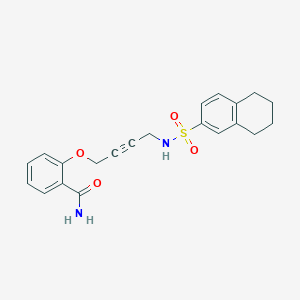

The compound “1-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and ring structures, including a piperidine ring and an azetidine ring . Piperidine and azetidine are both important heterocyclic systems used in the production of various drugs .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a piperidine ring and an azetidine ring, both of which are saturated heterocycles . The presence of the carbonyl group (C=O) and the amide group (CONH2) also contribute to the compound’s reactivity and properties.Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the carbonyl group is often involved in nucleophilic addition reactions, while the amide group can participate in hydrolysis reactions . The exact reactions this compound can undergo would depend on the reaction conditions and the presence of other reactants.Scientific Research Applications

Synthesis and Biological Evaluation

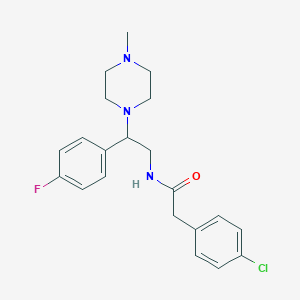

The synthesis and evaluation of compounds structurally related to "1-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)piperidine-4-carboxamide" have been explored in the context of developing potential antidepressant and nootropic agents. For instance, compounds involving azetidinones and Schiff's bases demonstrated significant antidepressant activity in dose-dependent manners, highlighting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent (Thomas et al., 2016).

Antibacterial Activity

A study on 2-aminomethyl-1-azetidinyl groups attached to quinolines showed enhanced antibacterial activity against various strains, indicating the importance of this structural feature in designing potent antibacterial agents. The most active compound demonstrated potency superior to existing antibacterial agents, suggesting a promising avenue for therapeutic development (Fujita et al., 1998).

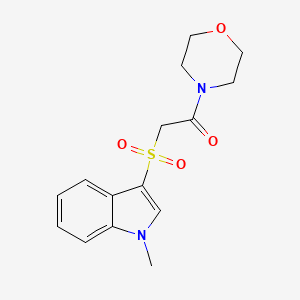

Neurokinin-2 Receptor Antagonists

Research into neurokinin-2 (NK2) antagonists has yielded compounds with improved metabolic stability and functional potency for the NK2 receptor, indicating their potential for treating related disorders. This underscores the therapeutic relevance of structural modifications in enhancing drug efficacy and stability (Mackenzie et al., 2002).

Design and Synthesis for Drug Discovery

The design and synthesis of 3-((hetera)cyclobutyl)azetidines as analogues of piperidine, piperazine, and morpholine have been explored. These compounds demonstrated increased size and conformational flexibility compared to their parent heterocycles, suggesting their utility as advanced building blocks in drug discovery (Feskov et al., 2019).

Anti-Acetylcholinesterase Activity

A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed potent inhibitors of acetylcholinesterase, suggesting the significance of substituent variation at the benzamide and piperidine nitrogen atom in modulating activity. This research contributes to the development of antidementia agents (Sugimoto et al., 1990).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[1-(3,3-diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c25-24(29)20-11-13-26(14-12-20)21-16-27(17-21)23(28)15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20-22H,11-17H2,(H2,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXHZBIKRQYLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone](/img/structure/B2524096.png)

![1-(2-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2524104.png)

![Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2524114.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524115.png)